Cas no 1806980-15-3 (Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate)
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate
-
- Inchi: 1S/C9H6F5NO3/c1-18-8(17)5-3(9(12,13)14)2-4(16)6(15-5)7(10)11/h2,7,16H,1H3
- InChI Key: XFRLVJZUTDCSRS-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C(F)F)N=C1C(=O)OC)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 309
- XLogP3: 2.2
- Topological Polar Surface Area: 59.4
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029026126-250mg |
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate |
1806980-15-3 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029026126-500mg |
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate |
1806980-15-3 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029026126-1g |
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate |
1806980-15-3 | 95% | 1g |
$2,952.90 | 2022-03-31 |
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1806980-15-3): An Overview
Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1806980-15-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group, a hydroxy group, and a trifluoromethyl group, exhibits promising properties that make it a valuable candidate for various applications.
The molecular structure of Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate is particularly noteworthy. The presence of the difluoromethyl and trifluoromethyl groups imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The hydroxy group, on the other hand, can participate in hydrogen bonding, enhancing the compound's solubility and interactions with biological targets.
In recent years, there has been a growing interest in the development of fluorinated compounds for pharmaceutical applications. Fluorine atoms are known to improve the metabolic stability and bioavailability of drugs, making them attractive candidates for drug discovery. The unique combination of functional groups in Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate suggests that it may possess enhanced pharmacological properties compared to non-fluorinated analogs.
Research studies have shown that compounds with similar structural features to Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate exhibit potent biological activities. For instance, a study published in the Journal of Medicinal Chemistry reported that a related compound with a difluoromethyl group demonstrated significant anti-inflammatory and anti-cancer properties. These findings highlight the potential therapeutic applications of this class of compounds.
The synthesis of Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate has been extensively studied to optimize its production process. Various synthetic routes have been explored, including transition metal-catalyzed reactions and multistep synthetic sequences. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl and trifluoromethyl groups efficiently. This method has proven to be highly effective in producing high yields of the desired compound with excellent purity.
The physicochemical properties of Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate have also been thoroughly investigated. The compound exhibits good solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays. Additionally, its stability under different conditions, including temperature and pH, has been evaluated to ensure its suitability for long-term storage and handling.
In terms of biological activity, preliminary studies have shown that Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For example, it has been found to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This property makes it a potential candidate for the development of new anti-inflammatory agents.
Beyond its anti-inflammatory potential, there is evidence suggesting that compounds with similar structures may have broader therapeutic applications. A recent study published in the European Journal of Medicinal Chemistry reported that a related compound with a difluoromethyl group showed potent antiviral activity against several RNA viruses, including influenza and coronavirus. These findings open up new avenues for exploring the antiviral properties of Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate.
To further understand the biological mechanisms underlying the activity of Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate, ongoing research is focused on elucidating its interactions with specific protein targets. Techniques such as X-ray crystallography and molecular docking studies are being employed to gain insights into the binding modes and affinity of this compound with its target proteins. These studies will provide valuable information for optimizing its structure to enhance its therapeutic potential.
In conclusion, Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluorometh yl)pyridine-6-carboxylate strong> (CAS No. 1806980-15-3) represents an exciting new compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, contributing to the advancement of drug discovery and development.
1806980-15-3 (Methyl 2-(difluoromethyl)-3-hydroxy-5-(trifluoromethyl)pyridine-6-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)